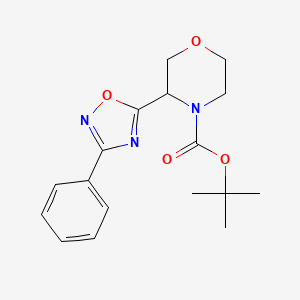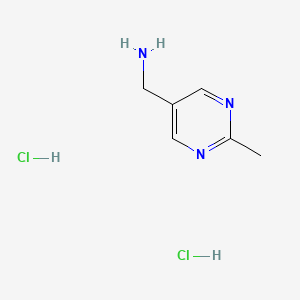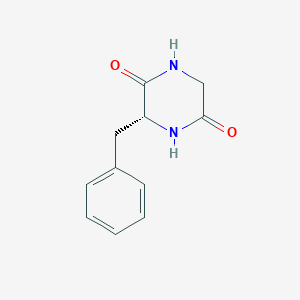![molecular formula C16H20N2O2S B6619234 Benzyl[benzyl(methyl)sulfamoyl]methylamine CAS No. 299464-34-9](/img/structure/B6619234.png)
Benzyl[benzyl(methyl)sulfamoyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[benzyl(methyl)sulfamoyl]methylamine, also known as BMSMA, is a compound that has been studied for its potential applications in scientific research. BMSMA is a derivative of the amine group, and its structure consists of a benzyl group linked to a sulfamoyl group, with a methyl group attached to the nitrogen atom. BMSMA has been studied for its potential use in a variety of scientific research applications, including its ability to act as a catalyst in certain reactions, its biochemical and physiological effects, and its potential to act as a drug in the treatment of certain diseases.
Applications De Recherche Scientifique
Benzyl[benzyl(methyl)sulfamoyl]methylamine has been studied for its potential use in a variety of scientific research applications. Benzyl[benzyl(methyl)sulfamoyl]methylamine has been shown to act as a catalyst in certain reactions, and it has been used as a reagent in the synthesis of various compounds. Benzyl[benzyl(methyl)sulfamoyl]methylamine has also been studied for its potential to act as a drug in the treatment of certain diseases, and it has been used as a substrate in enzyme-catalyzed reactions. Benzyl[benzyl(methyl)sulfamoyl]methylamine has also been used as a model compound in studies of the structure and reactivity of other compounds.
Mécanisme D'action
The mechanism of action of Benzyl[benzyl(methyl)sulfamoyl]methylamine is not fully understood. However, it is believed that Benzyl[benzyl(methyl)sulfamoyl]methylamine acts as a catalyst in certain reactions, and that it may act as a substrate in enzyme-catalyzed reactions. Benzyl[benzyl(methyl)sulfamoyl]methylamine may also act as an inhibitor of certain enzymes, and it may act as an activator of other enzymes.
Biochemical and Physiological Effects
Benzyl[benzyl(methyl)sulfamoyl]methylamine has been studied for its potential biochemical and physiological effects. Benzyl[benzyl(methyl)sulfamoyl]methylamine has been shown to have an inhibitory effect on certain enzymes, and it has been shown to have an activating effect on other enzymes. Benzyl[benzyl(methyl)sulfamoyl]methylamine has also been shown to have an effect on the metabolism of certain compounds, and it has been shown to have an effect on the transport of certain molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Benzyl[benzyl(methyl)sulfamoyl]methylamine in laboratory experiments has a number of advantages and limitations. One advantage is that Benzyl[benzyl(methyl)sulfamoyl]methylamine is relatively easy to synthesize, and it is relatively stable in a variety of solvents. Additionally, Benzyl[benzyl(methyl)sulfamoyl]methylamine can be used as a catalyst in certain reactions, and it can be used as a reagent in the synthesis of various compounds. However, Benzyl[benzyl(methyl)sulfamoyl]methylamine is not as potent as some other compounds, and it is not suitable for use in all types of laboratory experiments.
Orientations Futures
Future research involving Benzyl[benzyl(methyl)sulfamoyl]methylamine could focus on further elucidating its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research could focus on the potential use of Benzyl[benzyl(methyl)sulfamoyl]methylamine as a drug in the treatment of certain diseases. Additionally, further research could focus on optimizing the synthesis of Benzyl[benzyl(methyl)sulfamoyl]methylamine and developing new methods for synthesizing Benzyl[benzyl(methyl)sulfamoyl]methylamine. Finally, further research could focus on the potential use of Benzyl[benzyl(methyl)sulfamoyl]methylamine as a catalyst in certain reactions, as well as its potential use as a substrate in enzyme-catalyzed reactions.
Méthodes De Synthèse
Benzyl[benzyl(methyl)sulfamoyl]methylamine can be synthesized by a variety of methods. The most common method involves the reaction of benzyl bromide with dimethyl sulfamate, followed by the addition of a methyl group to the nitrogen atom. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the reaction can be catalyzed by a variety of different catalysts. Other methods of synthesizing Benzyl[benzyl(methyl)sulfamoyl]methylamine include the reaction of benzyl chloride or benzyl alcohol with dimethyl sulfamate, followed by the addition of a methyl group to the nitrogen atom.
Propriétés
IUPAC Name |
N-[benzyl(methyl)sulfamoyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17(13-15-9-5-3-6-10-15)21(19,20)18(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWIMFLDVCMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)
![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)



![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)


![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)

